molecular formula C20H19N3O2S B11600283 (5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600283
M. Wt: 365.5 g/mol
InChI Key: KTIQHLIRWBOTBO-WJDWOHSUSA-N
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Description

The compound (5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a heterocyclic compound that features a triazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an alkylating agent.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

    Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are coupled through a condensation reaction with an aldehyde or ketone, forming the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimizing temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inducing apoptosis in cancer cells.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can be compared with other triazole-thiazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of the tert-butyl group on the phenyl ring and the methyl group on the furan ring makes this compound unique, potentially enhancing its lipophilicity and biological activity.
  • Reactivity : The specific arrangement of functional groups allows for unique reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H19N3O2S/c1-12-5-10-15(25-12)11-16-18(24)23-19(26-16)21-17(22-23)13-6-8-14(9-7-13)20(2,3)4/h5-11H,1-4H3/b16-11-

InChI Key

KTIQHLIRWBOTBO-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2

Origin of Product

United States

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